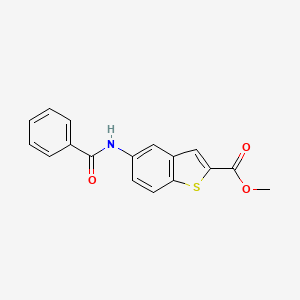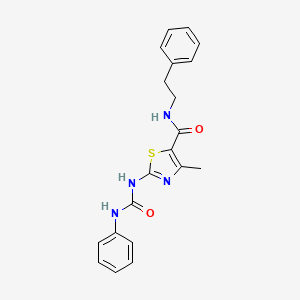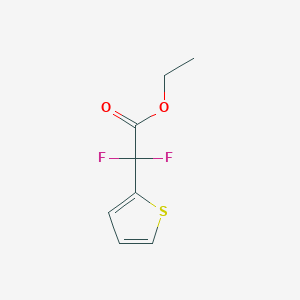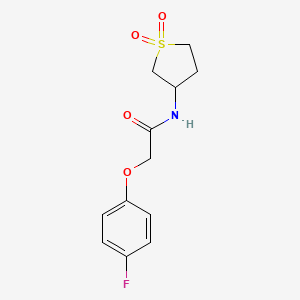
N-(2-chlorophényl)-4,6-bis(trifluorométhyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and have found applications in various fields, including agrochemicals and pharmaceuticals . The presence of trifluoromethyl groups in the compound imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of various active ingredients .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals . In biology, it has been studied for its potential use in developing new drugs and therapeutic agents . In medicine, it is being explored for its potential to treat various diseases and disorders . Additionally, it has applications in the industry, particularly in the development of new materials and catalysts .
Mécanisme D'action
Target of Action
The primary targets of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The specific mode of action of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds .
Result of Action
The molecular and cellular effects of the action of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that the development of fluorinated organic chemicals, including tfmp derivatives, is becoming an increasingly important research topic .
Méthodes De Préparation
The synthesis of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide can be achieved through several methods. One common approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve the direct introduction of a trifluoromethyl group using a trifluoromethyl active species .
Analyse Des Réactions Chimiques
N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
Comparaison Avec Des Composés Similaires
N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide can be compared with other similar compounds, such as fluazifop-butyl and other trifluoromethylpyridine derivatives . These compounds share similar structural motifs but differ in their specific chemical properties and applications. For instance, fluazifop-butyl is primarily used as an herbicide, while N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide has broader applications in pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6N2O/c15-8-3-1-2-4-9(8)23-12(24)10-5-7(13(16,17)18)6-11(22-10)14(19,20)21/h1-6H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBRQLLZCJLIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Iodo-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2575770.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2575771.png)


![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2575774.png)

![(Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2575776.png)


![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)

![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)


